molecular formula C17H21N3O2S B2966564 N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034250-48-9

N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2966564
CAS RN: 2034250-48-9
M. Wt: 331.43
InChI Key: YSDYKTFXOZEYAW-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide (IMPT) is a chemical compound that has shown potential in scientific research. It is a member of the thiadiazole family of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity Evaluation

A series of novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties have been synthesized, with compounds showing significant antibacterial and antifungal activities. The compound 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide demonstrated better antibacterial activity against Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri than bismerthiazol and thiadiazole copper. Another compound showed superior antifungal activity against Botrytis cinerea compared to carbendazim, marking the first report on such activities for this novel series of derivatives (Yu et al., 2022).

Novel Isochroman-Triazoles and Thiadiazole Hybrids

New isochroman-triazole and thiadiazole conjugates were synthesized, exhibiting moderate to good antibacterial activity against four bacterial strains and antifungal activity against four fungal strains, compared to standard drugs ampicillin and fluconazole. This study contributes to the understanding of the potential of isochroman derivatives in antimicrobial applications (Saeed & Mumtaz, 2017).

Anticancer Evaluation of Thiadiazole Derivatives

A study focused on the synthesis of Schiff's bases containing thiadiazole scaffold and benzamide groups, demonstrating significant in vitro anticancer activity against a panel of human cancer cell lines. This work highlights the promising anticancer potential of these novel compounds, with specific derivatives showing considerable efficacy (Tiwari et al., 2017).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-6-15-16(23-19-18-15)17(21)20(2)10-14-9-12-7-4-5-8-13(12)11-22-14/h4-5,7-8,14H,3,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDYKTFXOZEYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N-methyl-4-propyl-1,2,3-thiadiazole-5-carboxamide

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